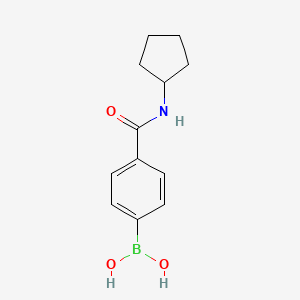

Ácido (4-(ciclopentilcarbamoil)fenil)borónico

Descripción general

Descripción

(4-(Cyclopentylcarbamoyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyclopentylcarbamoyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .

Aplicaciones Científicas De Investigación

(4-(Cyclopentylcarbamoyl)phenyl)boronic acid has diverse applications in scientific research:

Mecanismo De Acción

Target of Action

Boronic acids, including (4-(cyclopentylcarbamoyl)phenyl)boronic acid, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic organic groups .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, (4-(Cyclopentylcarbamoyl)phenyl)boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to a transition metal, such as palladium . The palladium acts as a catalyst, facilitating the formation of new carbon-carbon bonds .

Biochemical Pathways

The biochemical pathways affected by (4-(Cyclopentylcarbamoyl)phenyl)boronic acid are primarily related to carbon-carbon bond formation . The compound’s role in Suzuki-Miyaura cross-coupling reactions contributes to the synthesis of a wide range of organic compounds . The downstream effects of these reactions can vary greatly depending on the specific compounds being synthesized.

Result of Action

The primary result of the action of (4-(Cyclopentylcarbamoyl)phenyl)boronic acid is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved in the Suzuki-Miyaura cross-coupling reaction .

Action Environment

The action, efficacy, and stability of (4-(Cyclopentylcarbamoyl)phenyl)boronic acid can be influenced by various environmental factors. These include the pH of the reaction environment, the presence of a suitable catalyst (such as palladium), and the temperature and pressure conditions under which the reaction is carried out .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Cyclopentylcarbamoyl)phenyl)boronic acid typically involves the reaction of 4-bromoaniline with cyclopentyl isocyanate to form the intermediate 4-(cyclopentylcarbamoyl)aniline. This intermediate is then subjected to a borylation reaction using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base under inert conditions .

Industrial Production Methods: Industrial production of (4-(Cyclopentylcarbamoyl)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: (4-(Cyclopentylcarbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form phenol derivatives under specific conditions.

Common Reagents and Conditions:

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenol Derivatives: Resulting from oxidation reactions.

Comparación Con Compuestos Similares

Phenylboronic Acid: A simpler boronic acid with a phenyl group, commonly used in organic synthesis.

4-Carboxyphenylboronic Acid: Contains a carboxyl group instead of a cyclopentylcarbamoyl group, used in drug discovery.

Uniqueness: (4-(Cyclopentylcarbamoyl)phenyl)boronic acid is unique due to its cyclopentylcarbamoyl group, which imparts distinct steric and electronic properties, making it suitable for specific applications in organic synthesis and biological research .

Actividad Biológica

(4-(Cyclopentylcarbamoyl)phenyl)boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications based on recent studies.

(4-(Cyclopentylcarbamoyl)phenyl)boronic acid exhibits significant biological activity attributed to its ability to interact with various biological molecules. It is known for its role as a boronic acid derivative, which allows it to form reversible covalent bonds with diols, influencing enzyme activity and signaling pathways.

| Property | Description |

|---|---|

| Molecular Formula | C14H18BNO2 |

| CAS Number | 850568-15-9 |

| Solubility | Soluble in organic solvents; limited water solubility |

| pKa | Approximately 8.0 (indicative of acidic properties) |

Antioxidant Activity

Recent studies have shown that (4-(Cyclopentylcarbamoyl)phenyl)boronic acid possesses substantial antioxidant properties. In vitro assays demonstrated its ability to scavenge free radicals effectively, with an IC50 value of approximately 0.14 µg/mL using the DPPH method . This suggests its potential application in formulations aimed at reducing oxidative stress.

Antibacterial and Anticancer Activities

The compound has also displayed notable antibacterial and anticancer activities. It was effective against Escherichia coli at concentrations of 6.50 mg/mL and showed significant cytotoxic effects on cancer cell lines, notably with an IC50 of 18.76 µg/mL against MCF-7 cells . These findings highlight its potential for development into therapeutic agents targeting bacterial infections and cancer.

Enzyme Inhibition

In terms of enzyme inhibition, (4-(Cyclopentylcarbamoyl)phenyl)boronic acid exhibited moderate acetylcholinesterase inhibition (IC50: 115.63 µg/mL), while demonstrating more potent inhibition against butyrylcholinesterase (IC50: 3.12 µg/mL) and antiurease activities (IC50: 1.10 µg/mL) . This profile indicates its potential utility in treating conditions related to cholinergic dysfunctions.

The mechanisms underlying the biological activities of (4-(Cyclopentylcarbamoyl)phenyl)boronic acid are multifaceted:

- Enzyme Interaction : The boronic acid moiety allows for reversible binding to serine residues in active sites of enzymes, modulating their activity .

- Cell Signaling Modulation : The compound influences key signaling pathways such as the MAPK pathway, which is vital for cellular responses to stress and growth factors.

- Metabolic Pathways : Interactions with cytochrome P450 enzymes facilitate the compound's metabolism, leading to the formation of active metabolites that may exert further biological effects.

Case Studies and Research Findings

A recent study evaluated the compound's formulation in a cream intended for dermatological applications. The results indicated that it was microbiologically safe and effective against bacterial strains while showing no adverse effects on healthy cell lines . Histological analyses confirmed that the compound did not induce significant changes compared to control groups, supporting its safety profile for topical use.

Table 2: Summary of Biological Activities

| Activity Type | IC50 Value | Remarks |

|---|---|---|

| Antioxidant | 0.14 µg/mL | Effective free radical scavenger |

| Antibacterial | 6.50 mg/mL | Active against E. coli |

| Anticancer (MCF-7) | 18.76 µg/mL | Significant cytotoxicity observed |

| Acetylcholinesterase | 115.63 µg/mL | Moderate inhibition |

| Butyrylcholinesterase | 3.12 µg/mL | High inhibition |

Propiedades

IUPAC Name |

[4-(cyclopentylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BNO3/c15-12(14-11-3-1-2-4-11)9-5-7-10(8-6-9)13(16)17/h5-8,11,16-17H,1-4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJFATWKBZYOFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NC2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378405 | |

| Record name | [4-(Cyclopentylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-15-9 | |

| Record name | [4-(Cyclopentylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.